1-Benzyl-3-chlorobenzene
CAS No.:
Cat. No.: VC20131744
Molecular Formula: C13H11Cl
Molecular Weight: 202.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11Cl |
|---|---|
| Molecular Weight | 202.68 g/mol |
| IUPAC Name | 1-benzyl-3-chlorobenzene |
| Standard InChI | InChI=1S/C13H11Cl/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
| Standard InChI Key | JEOITUQBDPRYRG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=CC=C2)Cl |
Introduction
Structural and Molecular Characteristics
1-Benzyl-3-chlorobenzene is characterized by a benzene ring substituted with a chlorine atom at the third position and a benzyl group () at the first position. The compound’s molecular weight is 202.68 g/mol, and its canonical SMILES representation is . The InChIKey, , uniquely identifies its stereochemical properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.68 g/mol |
| IUPAC Name | 1-benzyl-3-chlorobenzene |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=CC=C2)Cl |
| InChIKey | JEOITUQBDPRYRG-UHFFFAOYSA-N |
The chlorine atom’s meta position relative to the benzyl group influences the compound’s electronic structure, rendering it less reactive toward electrophilic substitution compared to non-chlorinated analogs. This positional effect is critical in determining its behavior in synthetic reactions.
Synthesis and Optimization
Friedel-Crafts Alkylation
The most common synthesis route involves Friedel-Crafts alkylation, where chlorobenzene reacts with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (). The reaction proceeds under anhydrous conditions to prevent catalyst hydrolysis:
Key parameters affecting yield include:
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Temperature: Optimal between 80–120°C.
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Solvent: Dichloromethane or nitrobenzene enhances electrophilicity.
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Catalyst Loading: Stoichiometric minimizes side reactions like polyalkylation.
Industrial-scale production optimizes these conditions to achieve yields exceeding 70%, though purification via silica gel chromatography (e.g., 25% ethyl acetate/petroleum ether) is often required .
Alternative Synthetic Routes
Recent advancements explore greener catalysts, such as iron(III) chloride (), to reduce environmental impact. Microwave-assisted synthesis has also been reported to shorten reaction times by 40% while maintaining comparable yields.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The chlorine atom acts as a meta-directing, deactivating group, guiding electrophiles to the para position relative to the benzyl group. For example, nitration with nitric acid () predominantly yields 1-benzyl-3-chloro-4-nitrobenzene:
Nucleophilic Substitution
The chlorine atom can be displaced by strong nucleophiles like hydroxide ions () under basic conditions, forming 1-benzyl-3-hydroxybenzene. This reaction is slower than in aliphatic chlorides due to aromatic stabilization.
Oxidation and Reduction
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Oxidation: The benzyl group oxidizes to benzaldehyde () using potassium permanganate () in acidic conditions.
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Reduction: Catalytic hydrogenation () removes the chlorine atom, yielding toluene derivatives.
Applications in Industrial and Pharmaceutical Chemistry
Pharmaceutical Intermediates
1-Benzyl-3-chlorobenzene serves as a precursor in synthesizing β-lactam antibiotics and antifungal agents. For instance, its derivative, 1-benzyl-3-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-2-one, exhibits potential as a kinase inhibitor .
Agrochemical Development
Chlorinated aromatic compounds are integral to pesticides like chlorfenapyr, where the benzene ring’s stability enhances residual activity against pests.
| Parameter | Value |
|---|---|
| log | 4.2 |
| Photodegradation Half-Life | 45 minutes (254 nm) |
| Aquatic Toxicity (EC50) | 12 mg/L (Daphnia magna) |
Advanced Research and Methodological Insights
Spectroscopic Characterization
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NMR Spectroscopy: -NMR signals include aromatic protons at 6.8–7.5 ppm (multiplet) and benzyl protons at 4.2–4.5 ppm (singlet) .
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IR Spectroscopy: C-Cl stretching at 550–600 cm and aromatic C-H bending at 800–850 cm.
Computational Modeling
Density Functional Theory (DFT) simulations predict the compound’s regioselectivity in cross-coupling reactions. The chlorine atom stabilizes transition states via σ-hole interactions, favoring para-substitution in Suzuki-Miyaura reactions.
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